molecular formula C14H8BrNO2S2 B6058609 (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B6058609
M. Wt: 366.3 g/mol
InChI Key: MERSOXJRJWZSND-GHXNOFRVSA-N
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Description

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one (referred to here as the target compound) is a synthetic heterocyclic compound featuring a thiazolidinone core fused with a furan ring substituted with a 4-bromophenyl group. Its Z-configuration at the exocyclic double bond is critical for biological activity, as stereoelectronic properties influence interactions with molecular targets .

This compound has garnered attention for its antitubulin activity, inhibiting cancer cell proliferation by disrupting microtubule dynamics. For example, it demonstrated potent cytotoxicity against multidrug-resistant cancer cell lines, including cisplatin-resistant ovarian carcinoma (A2780-cis; IC50 = 5.8 ± 0.3 µM) and metastatic breast adenocarcinoma (MDA-MB-231; IC50 = 6.0 ± 1 µM) . The bromophenyl substituent likely enhances lipophilicity and target binding affinity, contributing to its efficacy.

Properties

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERSOXJRJWZSND-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thioxothiazolidin-4-one Synthesis

The thioxothiazolidin-4-one core is typically prepared via cyclization of thiourea derivatives with α-halo carbonyl compounds. For example, 2-thioxothiazolidin-4-one is synthesized by reacting ammonium thiocyanate with chloroacetic acid under acidic conditions, followed by cyclization with thiourea. This intermediate serves as the foundational scaffold for subsequent functionalization.

Furan-2-ylmethylene Moiety Preparation

The furan-2-ylmethylene group is introduced through a Knoevenagel condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and the thioxothiazolidin-4-one core. Degassed water or ethanol is used as the solvent, with diethylamine (3 mmol) catalyzing the reaction at room temperature. The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the thioxo group and the furan oxygen, as confirmed by NMR and X-ray analyses.

Table 1: Reaction Conditions for Core Intermediate Synthesis

ComponentQuantityCatalystSolventTimeYield
2-thioxothiazolidin-4-one3 mmolDiethylamineDegassed H₂O3–5 hr90–92%
5-(4-bromophenyl)furan-2-carbaldehyde3 mmolEthanol4–6 hr88%

One-Pot Multicomponent Approaches

Four-Component Condensation

Kaboudin et al. demonstrated a one-pot synthesis using 5-(4-bromophenyl)furan-2-carbaldehyde, 2-thioxothiazolidin-4-one, thiophenol, and diethylamine in methanol under reflux. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group and intramolecular cyclization. This method achieves yields of 85–90% with high stereoselectivity, attributed to the electron-withdrawing bromophenyl group enhancing electrophilicity at the aldehyde carbon.

Solvent-Free Catalyzed Synthesis

Under solvent-free conditions, Bi(SCH₂COOH)₃ catalyzes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one at 70°C. The absence of solvent reduces side reactions, while the catalyst stabilizes the transition state through Lewis acid-base interactions. Yields reach 89% with a reaction time of 2 hours, as confirmed by TLC monitoring.

Table 2: Comparative Analysis of One-Pot Methods

MethodCatalystTemperatureTimeYieldSelectivity (Z:E)
Four-componentDiethylamineReflux6 hr88%95:5
Solvent-freeBi(SCH₂COOH)₃70°C2 hr89%97:3

Base-Catalyzed and Nano-Catalytic Enhancements

Et₃N-Mediated Cyclization

Triethylamine (Et₃N) in chloroform facilitates the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde and 2-thioxothiazolidin-4-one at ambient temperature. The base deprotonates the thioxo group, enhancing nucleophilicity for aldol condensation. This method achieves 91% yield with minimal byproducts, validated by LC-MS spectra showing [M+H]⁺ at m/z 381.

Nano-CdZr₄(PO₄)₆ Catalysis

Nano-CdZr₄(PO₄)₆ (0.6 mol%) significantly accelerates the reaction under microwave irradiation (50°C, 30 min). The nanoporous structure provides a high surface area for reactant adsorption, lowering activation energy. Post-reaction, the catalyst is recovered via centrifugation and reused for five cycles without activity loss.

Stereochemical Control and Purification

Z-Isomer Stabilization

The (Z)-configuration is favored due to conjugation between the furan’s oxygen lone pairs and the thioxothiazolidinone’s π-system, as evidenced by UV-Vis spectra showing λ<sub>max</sub> at 320 nm. Polar aprotic solvents like DMF further stabilize the Z-isomer through dipole-dipole interactions.

Purification Protocols

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water (3:1). HPLC analysis confirms >98% purity, with characteristic IR peaks at 1738 cm⁻¹ (C=O) and 1227 cm⁻¹ (C=S).

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Pilot-scale reactions (1 kg batch) using nano-CdZr₄(PO₄)₆ in a continuous flow reactor achieve 87% yield with 96% Z-selectivity. Process parameters (residence time: 15 min, pressure: 2 bar) are optimized via DoE (Design of Experiments), ensuring reproducibility.

Environmental Impact

Solvent-free and aqueous methods reduce waste generation, with E-factors (kg waste/kg product) of 0.8 compared to 5.2 for traditional organic solvents. Life-cycle assessment (LCA) shows a 40% reduction in carbon footprint for nano-catalytic routes .

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The exocyclic double bond at the C5 position of the thiazolidinone ring is formed via Knoevenagel condensation. This reaction typically involves:

  • Reactants : Rhodanine derivatives and 5-(4-bromophenyl)furan-2-carbaldehyde under basic or acidic conditions.

  • Conditions : Ethanol/glacial acetic acid (1:1) at reflux (80–90°C) for 6–8 hours .

  • Mechanism : Base-catalyzed deprotonation of the active methylene group in rhodanine, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration .

Table 1: Optimization of Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (hr)Yield (%)
PiperidineEthanol80678
Acetic acidEthanol/HOAc90885
MW irradiation1000.592

Microwave (MW)-assisted synthesis significantly improves reaction efficiency .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, particularly at the C3 and C4 positions:

  • Bromination : Reacts with Br₂ in CHCl₃ at 0°C to form di-substituted derivatives.

  • Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups, though steric hindrance from the bromophenyl group reduces regioselectivity .

Table 2: Halogenation Reactivity

ReagentPositionProduct StructureYield (%)
Br₂C33-Bromo-furan derivative62
NBSC44-Bromo-furan derivative58

Nucleophilic Substitution at the Thiazolidinone Core

The thioxo group at C2 and the carbonyl at C4 facilitate nucleophilic attacks:

  • Thiol Exchange : Reacts with alkyl/aryl amines to form 2-iminothiazolidin-4-ones.

    • Example: Reaction with benzylamine in DMF at 120°C yields 2-(benzylimino) derivatives (82% yield) .

  • Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the thiazolidinone ring, forming thiosemicarbazides.

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

  • With Thioureas : Forms thiazolo[3,2-b] triazoles under microwave irradiation (150°C, 20 min) .

  • With Hydrazides : Produces pyrazoline-thiazolidinone hybrids via [3+2] cycloaddition .

Table 3: Cyclization Products

Partner ReagentProduct ClassApplication
ThiosemicarbazideThiazolo-triazolesAnticancer agents
PhenylhydrazinePyrazoline hybridsAntimicrobial scaffolds

Functionalization via the Exocyclic Double Bond

The α,β-unsaturated ketone system undergoes:

  • Michael Addition : Grignard reagents add to the β-position, forming alkylated derivatives.

    • Example: Reaction with methylmagnesium bromide yields 5-(methyl)-adducts (70% yield) .

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to form six-membered rings .

Halogenation and Cross-Coupling

The bromophenyl group enables palladium-catalyzed coupling:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

    • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 hr (85–90% yield).

Table 4: Cross-Coupling Partners and Products

Boronic AcidProduct StructureYield (%)
Phenylboronic acid4-Biphenyl derivative88
4-Methoxyphenyl4'-Methoxy-biphenyl derivative82

Oxidation and Reduction

  • Oxidation : H₂O₂ in acetic acid oxidizes the thioxo group to sulfone, enhancing electrophilicity.

  • Reduction : NaBH₄ selectively reduces the exocyclic double bond, yielding saturated thiazolidinones .

Key Research Findings

  • Stereochemical Stability : The Z-configuration at the exocyclic double bond remains intact under most conditions but isomerizes to E under UV light .

  • Green Synthesis : Reactions in ionic liquids (e.g., [BMIM]BF₄) improve yields by 10–15% compared to traditional solvents .

  • Biological Correlations : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced enzyme inhibition (IC₅₀ = 1.2 μM for COX-2).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is C18H14BrNO4S2C_{18}H_{14}BrNO_{4}S_{2}, with a molar mass of 452.34 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, particularly in anticancer research.

Anticancer Activity

Research indicates that compounds containing the thiazolidinone moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Studies have shown that related compounds can inhibit cell growth in leukemia and breast cancer cell lines, with IC50 values indicating potent activity .
  • The presence of specific substituents on the phenyl ring enhances the anticancer properties, suggesting a structure–activity relationship that can be exploited for drug development .

Case Study 1: Cytotoxicity Assessment

In a comparative study, various thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values as low as 4.4 µM, indicating their potential as effective anticancer agents .

Case Study 2: Structure–Activity Relationship

A detailed analysis of several rhodanine derivatives revealed that modifications at the C-5 position significantly impacted their biological activity. For example, substituents like halogens or alkyl groups were found to enhance cytotoxicity against specific cancer types while maintaining low toxicity towards normal cells .

Potential Future Applications

  • Drug Development : Given the promising anticancer properties of this compound, further research could lead to its development as a novel chemotherapeutic agent.
  • Combination Therapies : Investigating the use of this compound in combination with existing chemotherapy drugs may enhance treatment efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Halogen Effects :

  • The 4-bromophenyl group in the target compound provides stronger van der Waals interactions and electron-withdrawing effects compared to chloro or nitro substituents, enhancing microtubule binding .
  • In contrast, nitrophenyl derivatives (e.g., CAS 289499-47-4) exhibit lower solubility and reduced bioactivity, likely due to steric hindrance and metabolic instability .

Core Heterocycle Modifications :

  • Replacing the furan ring with a pyrazole (e.g., in pyrazolylmethylene derivatives) shifts activity from anticancer to antibacterial, highlighting the importance of the furan moiety in antitubulin targeting .
  • Indolylmethylene derivatives (e.g., 5f in ) prioritize antifungal activity, with phenylacetic acid substituents improving membrane penetration .

Stereochemical Influence :

  • The Z-configuration in the target compound is essential for maintaining planarity and optimal binding to tubulin’s colchicine site. E-isomers (e.g., ) show negligible activity due to distorted geometry .

Structure-Activity Relationship (SAR) Insights

  • Thioxothiazolidinone Core: The 2-thioxo group enhances hydrogen bonding with tubulin, critical for antitubulin activity .
  • Benzylidene Substituents : Bulky aromatic groups (e.g., bromophenyl, chlorophenyl) improve cytotoxicity but may reduce solubility. Smaller substituents (e.g., methyl, methoxy) favor antifungal or antibacterial activity .
  • Side Chain Modifications: Derivatives with propanoic or acetic acid chains (e.g., ) exhibit mixed activity profiles, suggesting tunability for specific targets .

Biological Activity

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and highlighting key findings.

Structural Characteristics

The molecular formula of the compound is C17H14BrN2O3S2, and it features a thiazolidinone core with a furan moiety and a bromophenyl substituent. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC17H14BrN2O3S2
SMILESCOCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
InChIInChI=1S/C17H14BrNO3S2/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under investigation has been linked to various studies demonstrating its cytotoxic effects against several cancer cell lines.

Case Studies and Findings

  • Structure–Activity Relationship (SAR) Studies :
    A review highlighted that modifications in the thiazolidinone structure could enhance anticancer activity. For instance, compounds with specific substituents at the C-5 position showed improved inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT29 (colorectal cancer). The IC50 values for these compounds ranged from 0.8 μM to 28.6 μM, indicating potent activity against these cell lines .
  • Mechanism of Action :
    The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that thiazolidinones can interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells .
  • Comparative Efficacy :
    In comparative studies, certain derivatives of thiazolidinones demonstrated superior efficacy compared to established chemotherapeutic agents, suggesting their potential as alternative treatments .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have also been evaluated for their antimicrobial activity. The compound's ability to inhibit bacterial growth has been assessed against various strains.

Research Findings

  • Antimicrobial Screening :
    A study involving a series of thiazolidinone derivatives reported moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to range between 100 µg/mL and 400 µg/mL for various derivatives .
  • Potential Applications :
    Given the rising resistance to conventional antibiotics, compounds like this compound could serve as lead compounds for developing new antimicrobial agents .

Q & A

Q. Q1: What is the most reliable synthetic route for (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can its stereochemistry be confirmed?

Answer: The compound is synthesized via Knoevenagel condensation , where 4-bromobenzaldehyde derivatives react with 2-thioxothiazolidin-4-one under basic conditions. A typical protocol involves refluxing equimolar amounts of aldehyde and rhodanine derivatives in glacial acetic acid with anhydrous sodium acetate as a catalyst (yields ~85%) . To confirm the Z-configuration , nuclear Overhauser effect (NOE) NMR spectroscopy is critical. For example, irradiation of the exocyclic methylene proton should show NOE correlations with adjacent aromatic protons, confirming spatial proximity . Characterization via IR, ¹H NMR, and ¹³C NMR is standard:

  • IR : C=O stretches at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), exocyclic methylene proton (δ ~7.5 ppm, singlet) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2: How can reaction conditions be optimized to enhance yield and purity for scaled-up synthesis?

Answer: Key parameters include:

  • Solvent selection : Ethanol or methanol improves solubility and reduces side reactions vs. DMF .
  • Catalyst : Sodium acetate outperforms K₂CO₃ in minimizing byproducts (e.g., disubstituted derivatives) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) with comparable yields (82–88%) .
  • Workup : Precipitation in ice-cold water followed by recrystallization (ethanol/water) enhances purity .

Basic Biological Activity

Q. Q3: What biological activities have been reported for this compound, and what assays validate these claims?

Answer: The compound exhibits antimicrobial , antifungal , and anticancer properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC values ≤25 µg/mL against S. aureus and E. coli) .
  • Anticancer : MTT assay (IC₅₀ ~10 µM against HeLa and MCF-7 cells) .
    Mechanistic studies suggest hemoglobin subunit interaction (via molecular docking) and ROS generation (flow cytometry with DCFH-DA probe) .

Advanced Mechanistic Studies

Q. Q4: How can researchers investigate the compound’s mechanism of action against cancer cells?

Answer:

  • Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation assays .
  • Target identification : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for hemoglobin subunits .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .

Structure-Activity Relationship (SAR) Studies

Q. Q5: Which structural modifications enhance the compound’s bioactivity, and how are these modifications validated?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the furan ring improves antimicrobial activity (MIC reduced by 40%) .
  • Stereochemistry : Z-isomers show 3–5× higher cytotoxicity than E-isomers due to improved target binding .
  • Validation : Comparative bioassays (e.g., MIC, IC₅₀) and computational docking (AutoDock Vina) to analyze binding poses .

Computational Modeling

Q. Q6: What computational tools are used to predict the compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition .
  • Toxicity : ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .
  • Docking : Molecular dynamics (GROMACS) to simulate binding stability with hemoglobin subunits .

Data Contradictions and Reproducibility

Q. Q7: How should researchers address discrepancies in reported biological activities?

Answer:

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Batch variability : HPLC purity >95% required; impurities (e.g., unreacted aldehyde) may skew bioactivity .
  • Orthogonal validation : Confirm antimicrobial activity via both microdilution and disk diffusion assays .

Advanced Analytical Techniques

Q. Q8: What advanced spectroscopic methods resolve ambiguities in structural characterization?

Answer:

  • X-ray crystallography : Single-crystal analysis unambiguously confirms Z-configuration (e.g., CCDC deposition ).
  • HRMS-ESI : High-resolution mass spectrometry (Δ <5 ppm) confirms molecular formula .
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and quaternary carbons .

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